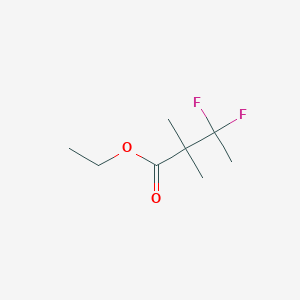
Ethyl 3,3-difluoro-2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 3,3-difluoro-2,2-dimethylbutanoate is C8H14F2O2 . The InChI code is 1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight is 180.19 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets from chemical suppliers.Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative to ethyl 3,3-difluoro-2,2-dimethylbutanoate, serves as a versatile precursor for synthesizing a variety of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process demonstrates the compound's utility in creating diverse heterocyclic structures, which are valuable in pharmaceutical and agrochemical research (Honey et al., 2012).
Alzheimer's Disease Diagnostic Imaging
A derivative of this compound was used in the synthesis of [18F]FDDNP, a compound utilized in positron emission tomography (PET) to identify and locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This application underscores the compound's significance in advancing non-invasive techniques for diagnosing and monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
CF3-Containing Synthesis Building Blocks
Ethyl (R,R)- and (S,S)-3-Trifluoromethyloxirane-2-carboxylate, derived from this compound, acts as a versatile, easily accessible CF3-containing building block. This compound enables the synthesis of enantiomerically pure trifluoromethyl-substituted carboxylic esters, ketones, diols, and epoxy alcohols. Its facile three-step synthesis route illustrates its practicality in creating structurally diverse and functionally rich molecules for further chemical exploration (von dem Bussche-Hünnefeld & Seebach, 1992).
Development of Fluorinating Agents
This compound's derivatives, such as diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), have emerged as safer and more stable fluorinating agents compared to traditional reagents like DAST. These agents are easier to handle, offer enhanced thermal stability, and do not produce corrosive free-HF, marking a significant advancement in the field of selective fluorination chemistry (L’Heureux et al., 2010).
Lithium/Sulfur Batteries Enhancement
Research involving ethyl 1,1,2,2-tetrafluoroethyl ether, a compound related to this compound, has demonstrated its potential in improving lithium/sulfur batteries' performance. The study highlighted the role of fluorinated ether in enhancing the stability of the electrolyte/anode interface and overall electrochemical properties, indicating its importance in advancing energy storage technologies (Lu et al., 2015).
Safety and Hazards
The safety information available indicates that Ethyl 3,3-difluoro-2,2-dimethylbutanoate may be flammable (GHS02) and may cause certain health hazards (GHS07). Specific hazard statements include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . As with any chemical, it should be handled with appropriate safety precautions.
properties
IUPAC Name |
ethyl 3,3-difluoro-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCZSZXSOBENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

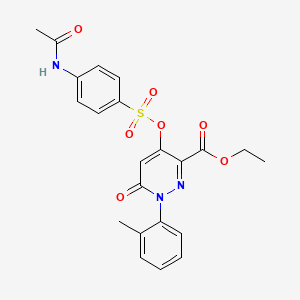

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
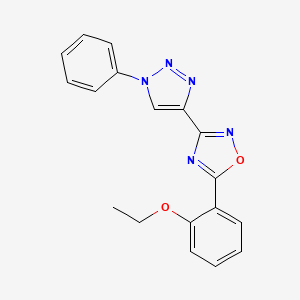

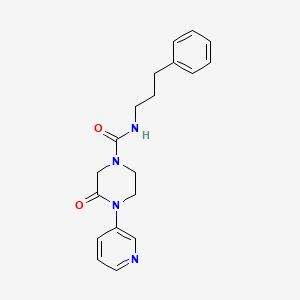
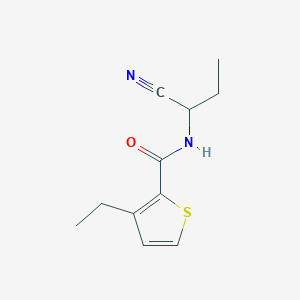
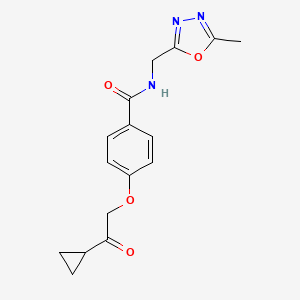
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)